Z-3-Amino-propenal

Descripción general

Descripción

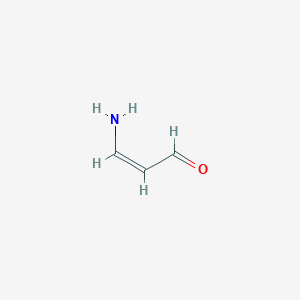

Z-3-Amino-propenal: is an organic compound with the molecular formula C3H5NO . It is characterized by the presence of an amino group attached to a propenal structure. This compound is known for its light yellow solid form and is typically stored in a freezer to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aldol Condensation: One common method for synthesizing Z-3-Amino-propenal involves the aldol condensation of acetaldehyde with ammonia. This reaction typically requires a basic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production: Industrially, this compound can be produced through the catalytic hydrogenation of acrolein in the presence of ammonia.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Z-3-Amino-propenal can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound typically yields amino alcohols. Sodium borohydride is a common reducing agent used in these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products

Oxidation: Oxo compounds.

Reduction: Amino alcohols.

Substitution: Substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Z-3-Amino-propenal is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology

- In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules .

Medicine

- This compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways .

Industry

Mecanismo De Acción

The mechanism by which Z-3-Amino-propenal exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in various chemical reactions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways, leading to the observed effects .

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-propionaldehyde: Similar in structure but lacks the double bond present in Z-3-Amino-propenal.

3-Amino-acrolein: Similar but differs in the position of the amino group.

2-Amino-propenal: Similar but differs in the position of the double bond.

Uniqueness

Actividad Biológica

Z-3-Amino-propenal, also known as 3-aminoacrolein, is an organic compound with the chemical formula C₃H₅NO. It features both amino and aldehyde functional groups, which contribute to its diverse reactivity and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by case studies and data tables.

This compound can be synthesized through several methods, including:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide to form oxo compounds.

- Reduction : Sodium borohydride can reduce this compound to yield amino alcohols.

- Substitution Reactions : The amino group can participate in nucleophilic substitution, leading to various derivatives.

The biological activity of this compound is primarily attributed to its interactions with biomolecules. The amino group can form hydrogen bonds and participate in various chemical reactions, influencing enzyme activity and other biochemical pathways. This compound has shown potential in:

- Protein Engineering : this compound is being explored for its ability to enhance protein stability and activity through incorporation into proteins as an unnatural amino acid.

- Drug Development : Its reactivity allows for the modification of drug candidates, potentially improving their efficacy against specific targets.

Case Studies

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties. In a study involving various bacterial strains, it was found to inhibit growth at certain concentrations, suggesting a potential role as an antibacterial agent.

- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways that control cell survival and death.

Comparison of Biological Activities

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Inhibition of bacterial cell wall synthesis |

| 3-Aminopropanol | Moderate cytotoxicity | Induction of apoptosis via mitochondrial pathways |

| Acrolein | Highly reactive, toxic | Formation of adducts with cellular macromolecules |

Synthesis Methods Overview

| Method | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxo compounds |

| Reduction | Sodium borohydride | Amino alcohols |

| Substitution | Various nucleophiles | Substituted derivatives |

Research Findings

Recent studies have highlighted the significance of this compound in environmental research as well. Its role as an intermediate in organic synthesis positions it as a valuable compound in the development of agrochemicals and pharmaceuticals. Furthermore, investigations into its interactions with metal ions suggest that these complexes may influence its biological activity, potentially enhancing its effectiveness in therapeutic applications.

Propiedades

IUPAC Name |

(Z)-3-aminoprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRYVFBKCBUURB-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CN)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\N)\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515145, DTXSID901313768 | |

| Record name | (2Z)-3-Aminoprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propen-1-ol, 3-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25186-34-9, 55135-67-6 | |

| Record name | (2Z)-3-Aminoprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propen-1-ol, 3-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we influence the rate of proton transfer in Z-3-Amino-propenal?

A1: The research highlights the possibility of modulating the proton transfer rate in this compound by placing it within an optical or nanoplasmonic cavity. [] This leverages the principle of strong light-matter coupling. Depending on the chosen cavity mode polarization direction, the energy barrier for proton transfer can be either increased by 10-20% or decreased by approximately 5%. [] This suggests a promising avenue for controlling chemical reactions at a fundamental level using light.

Q2: What computational methods were used to study proton transfer in this compound within the cavity?

A2: The researchers employed advanced quantum electrodynamics (QED) methods to investigate this phenomenon. [] Specifically, they utilized quantum electrodynamics coupled cluster theory and quantum electrodynamical density functional theory. [] These sophisticated computational techniques allow for the accurate simulation and prediction of molecular behavior in the presence of strong light-matter interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.